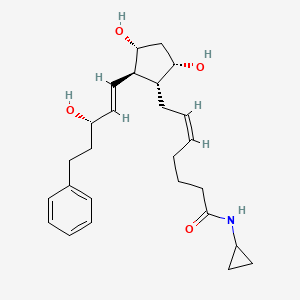

N-シクロプロピルビマトプロスト

概要

説明

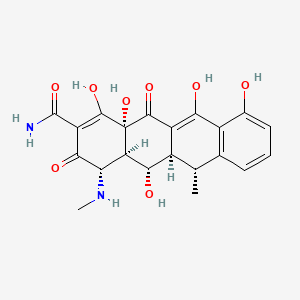

ビマトプロストシクロプロピルアミドは、プロスタミドおよびプロスタグランジンの合成類似体です。これは、緑内障などの眼圧が高い状態の治療に使用されるよく知られた薬物であるビマトプロストと構造的に関連しています。ビマトプロストシクロプロピルアミドは、さまざまな生理学的プロセスで重要な役割を果たす天然プロスタグランジンの活性を模倣するように設計されています。

科学的研究の応用

Bimatoprost cyclopropyl amide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandin analogs.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating conditions such as glaucoma and ocular hypertension.

Industry: Used in the development of new pharmaceuticals and cosmetic products .

作用機序

ビマトプロストシクロプロピルアミドは、天然プロスタグランジンの活性を模倣することで効果を発揮します。これは、標的細胞の表面にある特定の受容体に結合し、さまざまな生理学的プロセスを調節するシグナル伝達経路の活性化につながります。 この化合物は体内で活性型に加水分解され、次にプロスタグランジン受容体と相互作用してその効果を発揮します .

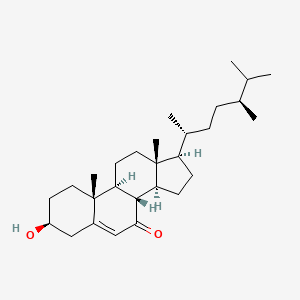

類似の化合物との比較

ビマトプロストシクロプロピルアミドは、ラタノプロスト、トラボプロスト、およびウノプロストンなどの他のプロスタグランジンアナログに似ています。 α鎖のC-1炭素にイソプロピルエステル基ではなくエチルアミド基を持つ点が特徴です。 この構造的な違いは、その独特の薬理学的特性と治療効果に寄与しています .

類似の化合物のリスト

- ラタノプロスト

- トラボプロスト

- ウノプロストン

結論

ビマトプロストシクロプロピルアミドは、さまざまな科学および医学分野で大きな可能性を秘めた合成プロスタグランジンアナログです。その独特の構造と作用機序により、研究と治療への応用において貴重な化合物となっています。

準備方法

合成経路と反応条件

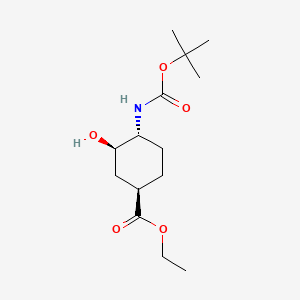

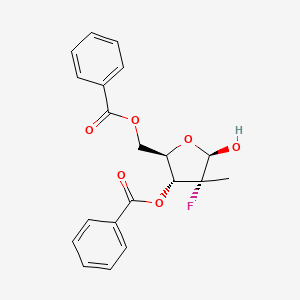

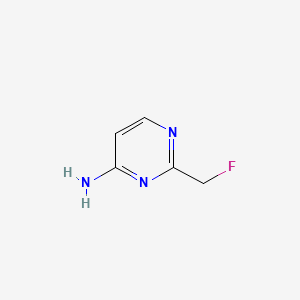

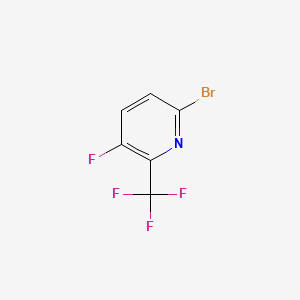

ビマトプロストシクロプロピルアミドの調製には、いくつかの重要な手順が含まれます。

酸化反応: 最初のステップは、酸化系と適切な溶媒の存在下で、前駆体化合物を酸化することです。

アルカリ反応: 酸化された化合物は、次にアルカリの存在下で別の化合物と反応させて中間体を形成します。

還元反応: 中間体は、さまざまな還元剤を使用して一連の還元反応を受け、目的の生成物を形成します。

最終反応: 最終的なステップは、還元された中間体をアルカリの存在下で別の化合物と反応させてビマトプロストシクロプロピルアミドを得ることです.

工業的製造方法

ビマトプロストシクロプロピルアミドの工業的製造は、合成経路と同様のステップに従いますが、大規模生産向けに最適化されています。このプロセスには、入手しやすい原料、費用対効果の高い試薬、および効率的な反応条件を使用することにより、最終生成物の高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類

ビマトプロストシクロプロピルアミドは、次を含むさまざまな化学反応を受けます。

酸化: 酸素の添加または水素の除去が含まれます。

還元: 水素の添加または酸素の除去が含まれます。

置換: 別の原子または原子団を別の原子または原子団と交換することが含まれます。

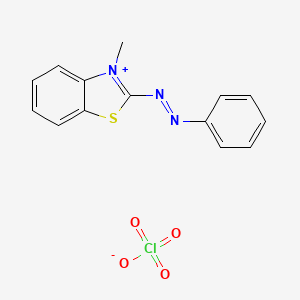

一般的な試薬と条件

酸化剤: 初期の酸化ステップで使用されます。

還元剤: 中間体を目的の生成物に変換するために、還元ステップで使用されます。

主な生成物

これらの反応から形成される主な生成物はビマトプロストシクロプロピルアミドであり、最適化された合成経路を通じて高収率と純度で得られます .

科学研究への応用

ビマトプロストシクロプロピルアミドは、幅広い科学研究への応用があります。

化学: プロスタグランジンアナログの合成と反応性を調べるためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。

医学: 緑内障や眼圧亢進などの状態の治療における潜在的な治療効果について探求されています。

産業: 新しい医薬品や化粧品の開発に使用されています .

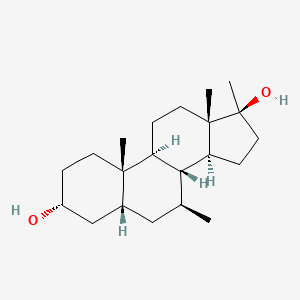

類似化合物との比較

Bimatoprost cyclopropyl amide is similar to other prostaglandin analogs, such as latanoprost, travoprost, and unoprostone. it is unique in that it has an ethyl amide group instead of an isopropyl-ester group on the C-1 carbon of the α-chain. This structural difference contributes to its distinct pharmacological properties and therapeutic effects .

List of Similar Compounds

- Latanoprost

- Travoprost

- Unoprostone

Conclusion

Bimatoprost cyclopropyl amide is a synthetic prostaglandin analog with significant potential in various scientific and medical fields. Its unique structure and mechanism of action make it a valuable compound for research and therapeutic applications.

特性

IUPAC Name |

(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLPNGMQVSAVIX-DVTMXPNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

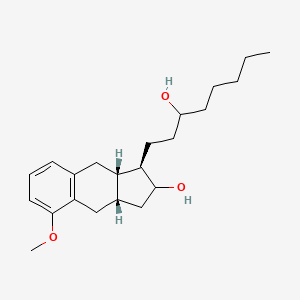

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。